molecular formula C9H12N2O2 B8133543 N,N,2-Trimethyl-6-nitroaniline

N,N,2-Trimethyl-6-nitroaniline

Cat. No.: B8133543
M. Wt: 180.20 g/mol
InChI Key: UNWVHBAGISQFAL-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-6-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which also contains three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline Derivatives: One common method for preparing N,N,2-Trimethyl-6-nitroaniline involves the nitration of aniline derivatives. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

    Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.

Major Products:

    Oxidation: Products may include nitroso compounds or further oxidized derivatives.

    Reduction: The major product is N,N,2-Trimethyl-6-aminoaniline.

    Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its balance of stability and reactivity makes it suitable for various industrial and research applications .

Properties

IUPAC Name

N,N,2-trimethyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-5-4-6-8(11(12)13)9(7)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWVHBAGISQFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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